![molecular formula C5H3ClN4 B1590318 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 76044-36-5](/img/structure/B1590318.png)
5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that contains both triazole and pyrimidine rings. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorine atom at the 5-position of the triazole ring enhances its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine typically involves the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation conditions using iron (III) chloride . The reaction proceeds at room temperature by simply mixing the reagents in a mortar, followed by water extraction and recrystallization . Another method involves the oxidative cyclization of aldehyde pyrimidinylhydrazones using hypervalent iodine (IBD), followed by a Dimroth rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Nucleophilic Substitution at the C5 Position
The chlorine atom at position 5 is highly reactive toward nucleophiles due to electron-withdrawing effects from the adjacent triazole ring. Key transformations include:
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Amination : Reaction with primary or secondary amines under mild conditions (e.g., ethanol, 25–80°C) yields 5-amino derivatives. For example, methylamine replaces chlorine in yields up to 85% .
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Alkoxylation/Thiolation : Substitution with alkoxides or thiols occurs in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base .
Table 1: Representative Nucleophilic Substitution Reactions
Transition Metal-Catalyzed Cross-Coupling
The C5–Cl bond undergoes Suzuki–Miyaura and Buchwald–Hartwig couplings, enabling aryl/heteroaryl or amino group introductions:
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Suzuki Coupling : Reaction with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (100°C, 12h) achieves 70–90% yields .
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Buchwald–Hartwig Amination : Palladium catalysts (e.g., Pd₂(dba)₃) with Xantphos ligand facilitate coupling with bulky amines .
Dimroth Rearrangement
Under acidic or thermal conditions, 5-chloro- triazolo[4,3-c]pyrimidine intermediates undergo Dimroth rearrangement to form the [1,5-c] regioisomer:
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Mechanism : Protonation at N3 triggers ring opening, tautomerization, and reclosure to the thermodynamically stable [1,5-c] structure .
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Kinetics : Rearrangement is accelerated by HCl catalysis (e.g., ethanol/HCl, 25°C, 10 days) .
Table 2: Dimroth Rearrangement Conditions
Starting Material | Catalyst | Time | Product | Yield | Source |
---|---|---|---|---|---|
Triazolo[4,3-c]pyrimidine | HCl (cat.) | 10 days | Triazolo[1,5-c]pyrimidine | >95% |
Oxidative Functionalization
The triazole ring participates in hypervalent iodine-mediated oxidations:
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Oxidative Cyclization : IBD (iodobenzene diacetate) converts aldehyde hydrazones into triazolo[1,5-c]pyrimidines at 0°C in CH₂Cl₂ (yields: 60–92%) .
Chlorosulfonylation and Thione Chemistry
5-Chloro derivatives serve as precursors for sulfonamide herbicides:
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Step 1 : Oxidation with H₂O₂ forms disulfide-bridged dimers .
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Step 2 : Chlorination with Cl₂ in CH₂Cl₂ yields 2-chlorosulfonyl derivatives, intermediates for herbicidal sulfonamides .
Key Research Findings
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Regioselectivity : Electron-deficient aryl groups at C5 enhance reactivity toward nucleophiles .
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Stability : [1,5-c] isomers are thermodynamically favored over [4,3-c] analogues due to reduced ring strain .
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Applications : 5-Substituted derivatives show bioactivity in adenosine receptor antagonism (A₂A K<sub>i</sub> = 3.32 nM) and herbicide development .
Scientific Research Applications
Medicinal Chemistry: Adenosine Receptor Antagonists
One of the primary applications of 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine is in the development of adenosine receptor antagonists. These receptors play crucial roles in various physiological processes and are implicated in multiple diseases.
- Adenosine Receptor Targeting : The compound has been utilized to synthesize derivatives that exhibit selective binding to different subtypes of adenosine receptors (A1, A2A, A2B, and A3). For instance, studies have shown that modifications at the 5 position can significantly alter the affinity and selectivity for these receptors, making it a valuable scaffold for designing therapeutic agents targeting conditions such as neurodegeneration, cancer immunotherapy, and inflammatory diseases .
- Case Study : A series of compounds derived from this scaffold were evaluated for their binding affinities at various adenosine receptor subtypes. Notably, certain derivatives demonstrated dual activity against both A2A and A3 receptors, suggesting their potential in treating conditions like pain and glaucoma .
Antiviral Applications
Recent research has highlighted the potential of this compound derivatives in antiviral therapies.
- Influenza Virus Inhibition : Novel compounds based on this scaffold have been synthesized to target the PA-PB1 interface of the influenza A virus polymerase. These compounds disrupt critical protein-protein interactions necessary for viral replication. Molecular docking studies have rationalized their binding mechanisms within viral proteins, demonstrating promising antiviral activity .
- Case Study : One study reported that specific derivatives effectively inhibited the RNA-dependent RNA polymerase (RdRP) activity of the influenza virus by disrupting heterodimerization between PA and PB1 subunits. This approach represents a novel strategy for developing antiviral agents against influenza .
Herbicidal Applications
Another significant application of this compound lies in agricultural chemistry as a herbicide.
- Selective Herbicides : Compounds derived from this scaffold have been patented as pre- and post-emergence herbicides. They exhibit selective action against certain weed species while being safe for crops. The specificity is attributed to their ability to interfere with plant metabolic pathways crucial for weed survival .
- Case Study : Research has demonstrated that alkoxy-substituted derivatives of this compound show effective herbicidal properties in field trials. Their mechanism involves inhibiting key enzymatic processes in target weeds while minimizing impact on non-target plants .
Mechanism of Action
The mechanism of action of 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the enzyme acetolactate synthase (AHAS), which is involved in the biosynthesis of branched-chain amino acids in plants . In cancer research, certain derivatives have been found to suppress the ERK signaling pathway, leading to anticancer effects .
Comparison with Similar Compounds
5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound has a similar triazole-pyrimidine structure but lacks the chlorine atom at the 5-position.
Pyrazolo[3,4-d]pyrimidine: This compound features a pyrazole ring fused to a pyrimidine ring and is known for its anticancer and kinase inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has a similar triazole-pyrimidine structure but with a different fusion pattern.
The uniqueness of this compound lies in the presence of the chlorine atom, which enhances its reactivity and biological properties compared to its non-chlorinated analogs.
Biological Activity
5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as triazolopyrimidines. The synthesis of this compound typically involves the cyclization of hydrazones with appropriate reagents under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, with modifications at different positions of the triazole and pyrimidine rings influencing biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance:
- Cell Line Studies : A series of derivatives were tested against human cancer cell lines such as MGC-803 (gastric), HCT-116 (colorectal), and MCF-7 (breast). One notable derivative exhibited IC50 values of 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7, indicating potent antiproliferative effects superior to the standard drug 5-FU .
- Mechanisms of Action : The compound has been shown to induce apoptosis and cell cycle arrest at the G2/M phase in cancer cells. It operates through the inhibition of key signaling pathways such as ERK and AKT, leading to decreased phosphorylation levels of critical proteins involved in cell proliferation .
Antimicrobial Activity
Research has also indicated that triazolo[1,5-c]pyrimidines possess significant antimicrobial properties. Compounds within this class have demonstrated effectiveness against various bacterial strains and fungi. For example:
- In Vitro Studies : Several derivatives were evaluated for their antibacterial activity against common pathogens. The results showed that some compounds exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
Case Study 1: Anticancer Efficacy
A study conducted on a new series of triazolo[1,5-c]pyrimidine derivatives revealed that modifications at the C-5 position significantly enhanced anticancer activity. Among these derivatives, one compound demonstrated an IC50 value of 6.1 μM against HT-1080 (fibrosarcoma) cells . The study suggested that structural modifications could optimize therapeutic efficacy.
Case Study 2: Antimicrobial Potential
Another investigation focused on the antimicrobial properties of various substituted triazolo[1,5-c]pyrimidines against Chagas disease and leishmaniasis pathogens. The findings indicated that certain metal complexes formed with these ligands showed enhanced activity against these neglected tropical diseases .
Table 1: Antiproliferative Activities of Selected Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
H12 | MGC-803 | 9.47 |
H12 | HCT-116 | 9.58 |
H12 | MCF-7 | 13.1 |
Compound X | HT-1080 | 6.1 |
Compound Y | Bel-7402 | 12.3 |
Table 2: Antimicrobial Activity Against Selected Pathogens
Compound | Pathogen | MIC (μg/mL) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 10 |
Compound C | C. albicans | 20 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine?
The synthesis typically involves multi-step organic reactions. A common approach starts with a pyrimidinylhydrazone intermediate, which undergoes oxidative cyclization using hypervalent iodine reagents (e.g., iodobenzene diacetate) to form triazolo[4,3-c]pyrimidines. These intermediates undergo Dimroth rearrangement under mild conditions to yield the [1,2,4]triazolo[1,5-c]pyrimidine core. Chlorination at the 5-position can be achieved using POCl₃ under reflux conditions, with yields optimized by controlling stoichiometry and reaction time (e.g., 10 h reflux in POCl₃ for 71% yield) .
Q. How is the structure of this compound characterized?
Structural elucidation relies on nuclear magnetic resonance (¹H/¹³C NMR) to confirm substituent positions and aromatic proton environments. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. X-ray crystallography is critical for resolving regioselectivity and planar ring conformations, as demonstrated for related triazolo-pyrimidine derivatives .
Q. What solvents and conditions are optimal for synthesizing derivatives?
Dichloromethane (DCM) and ethanol are common solvents for cyclization and substitution reactions. Chlorination with POCl₃ requires anhydrous conditions and reflux (e.g., 10 h at 110°C). Piperazine substitutions at the 5-position use DCM with triethylamine as a base, stirred at room temperature for 5 h .
Advanced Research Questions
Q. How do substituents at the 5 and 8 positions influence adenosine receptor (AR) binding affinity and selectivity?
- 5-Position : Alkylamino groups (e.g., methylamino or ethylamino) enhance A3AR affinity (Ki = 3–4 nM) but reduce selectivity against A1/A2A subtypes. Directionality of 5-substituents (e.g., α-phenylethylamino) can improve A3AR selectivity (Ki = 0.3 nM) by orienting substituents toward extracellular binding pockets .
- 8-Position : Bulky esters or amides (e.g., 4-ethylbenzyl ester) increase A3AR affinity (Ki = 1.21 nM) but may reduce solubility. Computational docking shows that 8-substituents occupy hydrophobic subpockets in ARs, modulating selectivity .
Q. What strategies resolve contradictions in reported binding affinity data for triazolo-pyrimidine derivatives?
Discrepancies often arise from assay conditions (e.g., receptor subtype isoforms, radioligand choice). Standardized protocols using recombinant human ARs and competitive binding assays (e.g., [¹²⁵I]AB-MECA for A3AR) improve reproducibility. Molecular docking with cryo-EM receptor models (e.g., PDB: 5NM4) can rationalize divergent results by comparing ligand-receptor interactions .
Q. How can the 5-chloro group be functionalized for further derivatization?
The 5-chloro substituent is highly reactive toward nucleophilic aromatic substitution. Piperazines, amines, or thiols displace chlorine under mild conditions (e.g., DCM with triethylamine, 5 h stirring). For example, 5-piperazino derivatives are synthesized in 55–71% yields, enabling diversification for SAR studies .
Q. What methodologies confirm regioselectivity in triazolo-pyrimidine synthesis?
Regioselectivity is validated via 2D NMR (e.g., HSQC, NOESY) to assign coupling patterns. X-ray crystallography provides definitive proof, as seen in the structural resolution of pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines, where fused ring planarity and substituent positions were unambiguously determined .
Q. How does Dimroth rearrangement apply to triazolo[1,5-c]pyrimidine synthesis?
Oxidative cyclization of pyrimidinylhydrazones with iodobenzene diacetate (IBD) forms triazolo[4,3-c]pyrimidines, which spontaneously undergo Dimroth rearrangement in solution. This [1,2,4]-triazole ring shift yields thermodynamically stable [1,5-c] isomers, confirmed by NMR monitoring and isolated in 65–85% yields .
Q. What design strategies improve A3AR selectivity over A1/A2A subtypes?
Substituent directionality is critical:
- 5-Position : (S)-α-phenylethylamino groups project toward extracellular loops, reducing A1/A2A interactions.
- 8-Position : Benzylic esters minimize hydrophobic clashes with A2A-specific residues. Selectivity ratios (e.g., hA1/hA3 > 200) are achieved by balancing steric bulk and polarity .
Q. How do molecular docking studies inform A3AR antagonist design?
Docking into homology models (e.g., based on A2AAR crystal structures) predicts binding modes. Key interactions include:
- Hydrogen bonding between the triazole N3 and Asn250⁶.⁵⁵.
- π-Stacking of phenyl substituents with Phe168ᴱᴸ².
These insights guide substituent modifications to enhance affinity and reduce off-target effects .
Properties
IUPAC Name |
5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-7-2-1-4-8-3-9-10(4)5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBOZQIEVLAEOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N2C1=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504111 | |
Record name | 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76044-36-5 | |
Record name | 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 76044-36-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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